Cas no 17558-76-8 (4-(Oxiran-2-ylmethoxy)aniline)
4-(Oxiran-2-ylmethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-(Oxiran-2-ylmethoxy)aniline
- 4-(oxiran-2-ylmethoxy)phenylamine
- 4-[(Oxiran-2-yl)methoxy]aniline
- 4-Aminophenyl glycidyl ether
- AG-A-68961
- Benzenamine, 4-(oxiranylmethoxy)-
- CTK0E3897
- SBB051761
- 2-[(4-Aminophenoxy)methyl]oxirane, 3-(4-Aminophenoxy)-1,2-propenoxide
- SCHEMBL3469730
- MFCD09414705
- A911615
- DTXSID60615755
- 17558-76-8
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- MDL: MFCD09414705
- Inchi: 1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2
- InChI Key: ALBWDNPLQOJPCK-UHFFFAOYSA-N
- SMILES: O1CC1COC1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 165.07903
- Monoisotopic Mass: 165.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.8A^2
- XLogP3: 0.9
Experimental Properties
- PSA: 47.78
4-(Oxiran-2-ylmethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325044-5g |
4-(Oxiran-2-ylmethoxy)aniline |
17558-76-8 | 95% | 5g |
$597 | 2021-06-09 | |
| Chemenu | CM325044-1g |
4-(Oxiran-2-ylmethoxy)aniline |
17558-76-8 | 95% | 1g |
$226 | 2023-03-07 | |
| Chemenu | CM325044-5g |
4-(Oxiran-2-ylmethoxy)aniline |
17558-76-8 | 95% | 5g |
$633 | 2023-03-07 | |
| Ambeed | A420908-1g |
4-(Oxiran-2-ylmethoxy)aniline |
17558-76-8 | 95+% | 1g |
$213.0 | 2024-04-22 | |
| Ambeed | A420908-5g |
4-(Oxiran-2-ylmethoxy)aniline |
17558-76-8 | 95+% | 5g |
$639.0 | 2024-04-22 | |
| Crysdot LLC | CD12132290-5g |
4-(Oxiran-2-ylmethoxy)aniline |
17558-76-8 | 95+% | 5g |
$633 | 2024-07-24 |
4-(Oxiran-2-ylmethoxy)aniline Suppliers
4-(Oxiran-2-ylmethoxy)aniline Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 4-(Oxiran-2-ylmethoxy)aniline
Research Briefing on 4-(Oxiran-2-ylmethoxy)aniline (CAS: 17558-76-8) in Chemical Biology and Pharmaceutical Applications
4-(Oxiran-2-ylmethoxy)aniline (CAS: 17558-76-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This epoxide-containing aniline derivative has been increasingly studied for its potential applications in drug discovery, polymer chemistry, and as a versatile intermediate in organic synthesis. Recent studies have highlighted its role in the development of novel bioactive molecules, particularly in the context of targeted drug delivery and covalent inhibitor design.
Recent advancements in the synthesis and application of 4-(Oxiran-2-ylmethoxy)aniline have demonstrated its utility as a key building block for the development of covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry explored its use in the design of irreversible kinase inhibitors, leveraging the reactivity of the epoxide moiety to form stable covalent bonds with target proteins. The study reported enhanced selectivity and potency in several kinase targets, suggesting promising therapeutic applications in oncology.
In polymer chemistry, 4-(Oxiran-2-ylmethoxy)aniline has been employed as a crosslinking agent in the development of epoxy resins with improved mechanical properties and thermal stability. A recent publication in Polymer Chemistry (2024) detailed its incorporation into novel resin formulations, resulting in materials with enhanced adhesion and durability, suitable for biomedical applications such as dental composites and orthopedic implants.
From a safety and pharmacokinetic perspective, recent in vitro and in vivo studies have provided valuable insights into the compound's metabolic fate and toxicity profile. Research published in Toxicology and Applied Pharmacology (2023) investigated its hepatic metabolism, identifying primary metabolic pathways and potential reactive intermediates. These findings are critical for assessing the compound's suitability in pharmaceutical development and for guiding structural modifications to improve its safety profile.
The compound's potential in targeted drug delivery systems has also been a focus of recent research. A 2024 study in Bioconjugate Chemistry demonstrated its successful conjugation to antibody-drug conjugates (ADCs), where the epoxide group facilitated stable linkage to monoclonal antibodies while maintaining payload activity. This approach showed promising results in preclinical models of hematological malignancies, with improved therapeutic indices compared to traditional linker technologies.
Looking forward, the unique chemical properties of 4-(Oxiran-2-ylmethoxy)aniline continue to inspire innovative applications across multiple domains of chemical biology and pharmaceutical science. Ongoing research is exploring its potential in proteolysis-targeting chimeras (PROTACs), where its dual functionality could enable novel degrader designs. Additionally, its application in materials science, particularly in the development of smart biomaterials, represents an exciting frontier for future investigations.
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